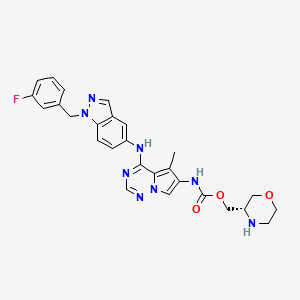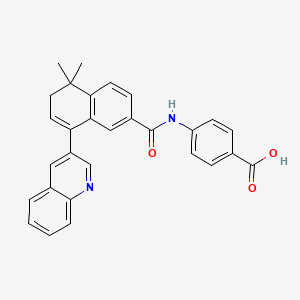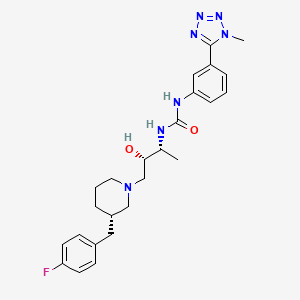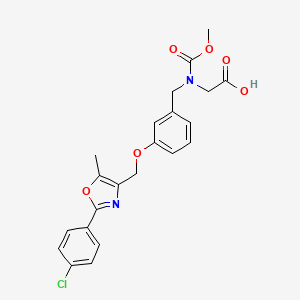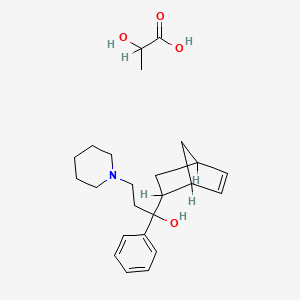
Biperiden lactate
Descripción general
Descripción
El lactato de biperideno es un antagonista del receptor muscarínico que tiene efectos tanto en el sistema nervioso central como en el periférico. Se utiliza principalmente para tratar el Parkinsonismo y controlar los efectos secundarios extrapiramidales de los fármacos neurolépticos . El lactato de biperideno es un compuesto sintético que pertenece a la familia de medicamentos anticolinérgicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El lactato de biperideno se prepara a partir de biperideno con la ayuda de ácido láctico. El proceso implica la formación de una solución estéril de lactato de biperideno en agua para inyección . El método de preparación incluye los siguientes pasos:
- Disolver biperideno en un solvente adecuado.
- Agregar ácido láctico para formar lactato de biperideno.
- Esterilizar la solución y envasarla en recipientes de dosis única, preferiblemente de vidrio tipo I, protegidos de la luz .
Métodos de producción industrial
La producción industrial del lactato de biperideno implica la síntesis a gran escala utilizando los mismos principios que la preparación de laboratorio. El proceso asegura que el producto final contenga no menos del 95,0 por ciento y no más del 105,0 por ciento de la cantidad etiquetada de lactato de biperideno .
Análisis De Reacciones Químicas
Tipos de reacciones
El lactato de biperideno experimenta varias reacciones químicas, que incluyen:
Oxidación: El lactato de biperideno puede oxidarse en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertir el lactato de biperideno en sus formas reducidas.
Sustitución: El lactato de biperideno puede experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Agentes reductores: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Reactivos de sustitución: Se pueden utilizar varios agentes halogenantes y nucleófilos para las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de lactato de biperideno.
Aplicaciones Científicas De Investigación
El lactato de biperideno tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de referencia en la química analítica para estudiar agentes anticolinérgicos.
Biología: Se emplea en la investigación para comprender los efectos de los antagonistas del receptor muscarínico en los sistemas biológicos.
Industria: Utilizado en el desarrollo de nuevos fármacos y en procesos de control de calidad.
Mecanismo De Acción
El lactato de biperideno ejerce sus efectos antagonizando competitivamente la acetilcolina en los receptores muscarínicos del cuerpo estriado. Esta acción ayuda a restaurar el equilibrio entre los sistemas colinérgicos excitatorios y dopaminérgicos inhibitorios, que se altera en el Parkinsonismo . Los principales objetivos moleculares son los receptores de acetilcolina muscarínicos, particularmente el subtipo M1 .
Comparación Con Compuestos Similares
Compuestos similares
Atropina: Otro agente anticolinérgico con efectos tanto centrales como periféricos.
Escopolamina: Un antagonista muscarínico utilizado para el mareo por movimiento y las náuseas posoperatorias.
Trihexifenidilo: Se utiliza para tratar el Parkinsonismo y los trastornos del movimiento inducidos por fármacos.
Singularidad del lactato de biperideno
El lactato de biperideno es único en su uso específico para tratar el Parkinsonismo y controlar los efectos secundarios extrapiramidales de los fármacos neurolépticos. Tiene una estructura química distinta que le permite dirigirse eficazmente a los receptores muscarínicos en el sistema nervioso central .
Propiedades
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO.C3H6O3/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;1-2(4)3(5)6/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;2,4H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPUBCPQWZZFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40991120 | |
| Record name | Biperiden lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40991120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7085-45-2 | |
| Record name | Biperiden lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7085-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biperiden lactate [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007085452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biperiden lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40991120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lactic acid, compound with α-bicyclo[2.2.1]hept-5-en-2-yl-α-phenylpiperidin-1-propanol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIPERIDEN LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09TD6C5147 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Akineton (Biperiden lactate)?
A1: Akineton is a centrally acting anticholinergic drug. It primarily exerts its effects by antagonizing muscarinic acetylcholine receptors, particularly the M1 subtype. [, , ]
Q2: What are the downstream effects of Akineton's interaction with muscarinic receptors?
A2: By blocking muscarinic receptors, Akineton inhibits the actions of acetylcholine in the central nervous system. This leads to a reduction in cholinergic activity, which is thought to be responsible for its therapeutic effects in conditions like Parkinson's disease and drug-induced extrapyramidal symptoms (EPS). [, , ]
Q3: How does Akineton's mechanism of action differ from other antiparkinsonian drugs like levodopa?
A3: Unlike levodopa, which aims to increase dopamine levels in the brain, Akineton focuses on restoring the balance between dopamine and acetylcholine. This is particularly relevant in cases where EPS arise from dopamine blockade caused by antipsychotic medications. [, ]
Q4: Does Akineton have any effects on the peripheral nervous system?
A4: While primarily a central anticholinergic, Akineton also exhibits some peripheral anticholinergic and ganglion-blocking effects. These can lead to side effects like dry mouth, blurred vision, and constipation. [, ]
Q5: How does Akineton affect caudate spindle activity in the brain?
A5: Research in cats suggests that Akineton can enhance caudate spindle activity, potentially by suppressing the activating system in the brain. [] Further research is needed to fully understand the implications of this effect.
Q6: What is the molecular formula and weight of Akineton (this compound)?
A6: The molecular formula of this compound is C21H29NO3 · C3H6O3. It has a molecular weight of 411.5 g/mol (Biperiden base) and 507.6 g/mol (this compound).
Q7: Is there any available spectroscopic data for Akineton?
A7: While specific spectroscopic data from these papers is limited, techniques like capillary gas chromatography have been employed for its determination in plasma samples. [] Further research exploring its spectroscopic properties might be beneficial.
Q8: Are there studies on material compatibility, stability, catalytic properties, computational chemistry, or modeling of Akineton?
A8: The provided research papers primarily focus on the clinical application and pharmacological aspects of Akineton. They do not delve into its material compatibility, stability under various conditions, catalytic properties, or computational chemistry and modeling. Further research in these areas could provide valuable insights.
Q9: What is known about the stability and formulation of Akineton, its SHE regulations, and its PK/PD profile?
A9: The provided research papers focus primarily on Akineton's clinical efficacy in specific conditions. They do not provide detailed information on its stability under various conditions, formulation strategies to enhance its bioavailability, adherence to SHE regulations during its development and manufacturing, or comprehensive insights into its ADME properties and in vivo activity. These areas could benefit from further investigation.
Q10: Has research explored targeted drug delivery of Akineton or the use of biomarkers to assess its efficacy? What analytical methods are commonly employed in Akineton research?
A12: The research primarily focuses on Akineton's systemic effects. Information regarding targeted drug delivery approaches to enhance its specificity and minimize off-target side effects is lacking. Similarly, the use of biomarkers to predict treatment response, monitor efficacy, or identify potential adverse effects is not extensively discussed. While capillary gas chromatography has been used for Akineton quantification, the research papers do not delve into a wide range of analytical methods. [] Exploring novel analytical techniques and investigating potential biomarkers could significantly advance Akineton research.
Q11: What is known about Akineton's environmental impact, dissolution properties, and the validation of analytical methods used in its study? What measures ensure its quality and safety?
A13: The provided research focuses primarily on the clinical aspects of Akineton. Information regarding its environmental impact, degradation pathways, and potential ecological consequences is absent. Similarly, data regarding its dissolution rate, solubility in various media, and their impact on its bioavailability and efficacy is limited. While analytical methods like capillary gas chromatography are mentioned, details about their validation (accuracy, precision, specificity) are not extensively provided. [] Furthermore, specific quality control measures implemented during Akineton's development, manufacturing, and distribution to ensure its consistency, safety, and efficacy are not elaborated upon within these research papers. These aspects are crucial for comprehensively understanding the drug's impact and ensuring its safe and effective use.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/structure/B1667215.png)


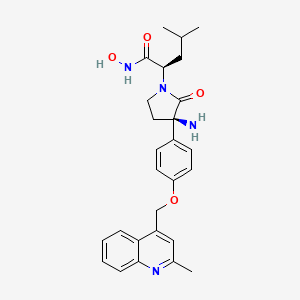


![4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride](/img/structure/B1667224.png)
